![molecular formula C13H23NO4 B016230 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one CAS No. 160141-21-9](/img/structure/B16230.png)
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one undergoes several types of chemical reactions, including:
Deprotection: Removal of the t-Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride gas
Substitution: The protected amine can participate in nucleophilic substitution reactions, where the t-Boc group provides steric hindrance and stability.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrogen chloride gas.
Substitution: Various nucleophiles and bases, depending on the desired transformation.
Major Products Formed
Deprotection: The major product is the free amine, along with carbon dioxide and isobutylene as by-products.
Substitution: The products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
Organic Synthesis
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one serves as a crucial building block in organic synthesis. It is particularly useful in:
- Peptide Synthesis: The t-Boc group is widely used to protect amines during the synthesis of peptides, allowing for selective reactions without interference from amino groups .
- Complex Molecule Construction: Its unique structure facilitates the assembly of more complex molecules, aiding in the development of new synthetic pathways.
Biological Applications
The compound is employed in biological studies due to its ability to stabilize reactive intermediates:
- Enzyme Mechanism Studies: Researchers utilize this compound to investigate enzyme mechanisms and protein interactions, leveraging its stability under various reaction conditions.
- Drug Development: It is investigated for potential applications in drug design, particularly as a prodrug or therapeutic agent. Its structural properties allow for modifications that can enhance bioavailability and efficacy .
Industrial Applications
In industrial settings, this compound is valuable for:
- Fine Chemical Production: Its role as an intermediate in the production of fine chemicals and pharmaceuticals highlights its importance in large-scale chemical processes.
- Flow Microreactor Systems: Recent advancements have shown that using flow microreactor systems can enhance the efficiency and sustainability of synthesizing this compound on an industrial scale.
Case Study 1: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, researchers utilized this compound to protect amino groups effectively. This allowed for selective coupling reactions that led to higher yields compared to traditional methods using other protecting groups.
Case Study 2: Medicinal Chemistry
A research team explored the use of this compound in developing a new class of anti-cancer agents. By modifying the t-Boc group, they were able to enhance solubility and bioactivity, demonstrating its potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one primarily involves the protection and deprotection of amine groups. The t-Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the t-Boc group is cleaved under acidic conditions, releasing the free amine and forming carbon dioxide and isobutylene .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(tert-Butoxycarbonyl)-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one
- CAS No.: 160141-20-8 (free base)
- Molecular Formula: C₁₂H₂₁NO₄ (including the Boc group)
- Molecular Weight: 243.30 g/mol (calculated from C₈H₁₅NO₂ base + Boc group)
- Structure : Features a morpholin-3-one core with a chiral (5S)-[(1S)-methylpropyl] substituent and a Boc-protecting group at the 4-position .
Physicochemical Properties :
- Solubility: Soluble in methanol .
- Application : Primarily used as a chiral intermediate in organic synthesis, particularly for pharmaceuticals requiring stereochemical precision .
Structural Analogues in Pharmaceutical Intermediates
Physicochemical and Functional Differences
Boc Protection vs. Free Amine: The Boc group in this compound improves stability during synthesis but requires acidic deprotection (e.g., TFA) for further functionalization . In contrast, the Rivaroxaban intermediate’s free amine (post-hydrogenolysis of benzyl groups) enables direct coupling in drug synthesis .
Substituent Effects: The (1S)-methylpropyl group in the target compound introduces lipophilicity, influencing solubility and reactivity . The phenyl-oxazolidinone moiety in the Rivaroxaban intermediate contributes to its anticoagulant activity by mimicking thrombin-binding motifs .
Rivaroxaban Intermediate: Produced via hydrogenation of a dibenzyl-protated precursor (90.2% yield) followed by HCl treatment .
Pharmacological and Industrial Relevance
- This compound : Valued for its stereochemical purity in asymmetric synthesis, particularly in kinase inhibitors or protease-targeted drugs .
- Rivaroxaban Intermediate : Critical for large-scale production of Rivaroxaban, a direct Factor Xa inhibitor, highlighting its industrial importance .
- Morphan Derivatives: Structurally distinct but demonstrate how minor modifications (e.g., 3-hydroxyphenyl vs. methylpropyl) can shift activity from anticoagulants to opioids .
Biological Activity
4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (t-Boc) protecting group, which plays a significant role in its chemical reactivity and biological profile. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a morpholine ring with a t-Boc group and a methylpropyl substituent, which influences its solubility and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound exhibits:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain proteases, which are essential for viral replication. This inhibition is particularly relevant in the context of retroviral infections such as HIV, where protease inhibitors are crucial for therapeutic strategies .
- Modulation of Cell Signaling Pathways : The compound may also affect signaling pathways associated with cell proliferation and apoptosis, although specific pathways remain to be fully elucidated.
Pharmacological Effects
The pharmacological effects of this compound include:
- Antiviral Activity : Studies have demonstrated its effectiveness against HIV protease, suggesting potential use in antiviral therapies .
- Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties .
Study 1: Antiviral Efficacy
A study conducted on MT-4 cells (a human T-cell line) evaluated the antiviral efficacy of this compound. The results showed that the compound significantly inhibited HIV replication at low micromolar concentrations, outperforming several known protease inhibitors in terms of potency and selectivity .
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were assessed on various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the intrinsic pathway .
Data Summary
Biological Activity | Mechanism | Effectiveness |
---|---|---|
Antiviral Activity | Protease inhibition | Significant against HIV |
Cytotoxicity | Induction of apoptosis | Selective against cancer cells |
Modulation of Signaling Pathways | Interference with cellular proliferation signals | Under investigation |
Q & A
Q. Basic: What are the critical steps and reaction conditions for synthesizing 4-t-Boc-(5S)-5-[(1S)-methylpropyl]-morpholin-3-one?
Answer:
The synthesis typically involves multi-step protocols, including:
- Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane .
- Stereoselective alkylation : The (1S)-methylpropyl side chain is introduced via nucleophilic substitution or Grignard addition, requiring strict temperature control (-20°C to 0°C) to preserve stereochemistry .
- Morpholinone ring closure : Cyclization using carbodiimide coupling agents (e.g., EDC·HCl) in the presence of HOBt, with solvent polarity (e.g., THF or DMF) influencing reaction efficiency .
Key considerations : Reaction yields (60–85%) depend on solvent purity, inert atmosphere maintenance, and catalyst selection (e.g., DMAP for acylations) .
Q. Advanced: How can enantiomeric excess (ee) be determined for this compound, given its multiple stereocenters?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times and peak areas quantify ee .
- NMR with chiral solvating agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic protons in -NMR spectra .
- Mosher’s ester analysis : Derivatization of free hydroxyl groups (if present) with α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, followed by -NMR to assess configuration .
Q. Basic: What spectroscopic techniques are essential for structural characterization?
Answer:
- - and -NMR : Confirm Boc-group integration (e.g., tert-butyl singlet at δ 1.4 ppm) and morpholinone carbonyl signals (δ 165–170 ppm) .
- IR spectroscopy : Detect Boc-group C=O stretch (~1680 cm⁻¹) and morpholinone lactam carbonyl (~1740 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode with <2 ppm mass error) .
Q. Advanced: What strategies mitigate diastereomer formation during the alkylation step?
Answer:
- Low-temperature kinetics : Conduct reactions below -10°C to slow racemization and favor thermodynamic control .
- Chiral auxiliaries : Use Evans oxazolidinones to temporarily fix stereochemistry during side-chain installation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing undesired byproducts .
Q. Basic: How are common impurities identified and quantified in this compound?
Answer:
- HPLC-UV/MS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with gradient elution (water:acetonitrile + 0.1% TFA) detect impurities at 210 nm. Major impurities include:
- De-Boc product : Due to acidic hydrolysis during workup.
- Epimerized byproducts : Resulting from base-mediated racemization .
- Limits : Pharmacopeial guidelines (e.g., USP) require impurities <0.15% for API-grade material .
Q. Advanced: How can density functional theory (DFT) elucidate reaction mechanisms in morpholinone synthesis?
Answer:
- Transition state modeling : Gaussian 16 with B3LYP/6-31G(d) basis set calculates activation energies for cyclization steps, identifying rate-limiting stages .
- NBO analysis : Reveals hyperconjugative interactions stabilizing intermediates (e.g., Boc-group electron withdrawal) .
- Solvent effects : COSMO-RS simulations predict solvation energies to optimize solvent selection .
Q. Advanced: Why do multi-step syntheses of this compound exhibit variable yields, and how can reproducibility be improved?
Answer:
- Critical variables :
- Reproducibility protocols : Strict control of reaction time (±5% deviation), inert gas purging, and intermediate QC checks (e.g., TLC) .
Q. Basic: What analytical methods assess the compound’s stability under storage conditions?
Answer:
- Forced degradation studies : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via:
- Stability criteria : Acceptable degradation <5% over 6 months at -20°C .
Q. Advanced: What challenges arise in studying this compound’s bioactivity, and how are they addressed?
Answer:
- Low solubility : Use DMSO/PEG 400 mixtures (≤5% v/v) for in vitro assays; confirm via dynamic light scattering (DLS) .
- Target selectivity : Surface plasmon resonance (SPR) screens off-target binding; IC₅₀ values validate specificity .
- Metabolite identification : LC-QTOF-MS tracks hepatic microsomal metabolites (e.g., CYP3A4-mediated oxidation) .
Q. Advanced: How are reaction intermediates analyzed using hyphenated techniques?
Answer:
Properties
IUPAC Name |
tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-9(2)10-7-17-8-11(15)14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVMIOUSVTTYEW-QVDQXJPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H]1COCC(=O)N1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570349 | |
Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160141-21-9 | |
Record name | tert-butyl (3S)-3-butan-2-yl-5-oxomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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